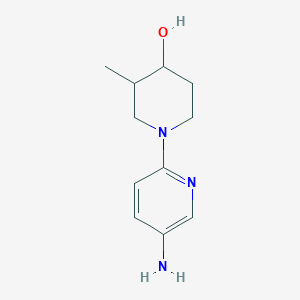

1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol

Description

Properties

IUPAC Name |

1-(5-aminopyridin-2-yl)-3-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-8-7-14(5-4-10(8)15)11-3-2-9(12)6-13-11/h2-3,6,8,10,15H,4-5,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEWZDYOOIDWGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1O)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with an aminopyridine moiety and a hydroxyl group. This configuration is crucial for its biological activity, as it influences interactions with target proteins.

Research indicates that compounds similar to this compound often act as inhibitors of specific enzymes involved in signaling pathways, particularly kinases. For instance, studies have shown that related compounds exhibit selective inhibition against various isoforms of phosphoinositide 3-kinases (PI3K), which are critical in cancer progression and other diseases .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit PI3K activity, showcasing its potential as a therapeutic agent. The IC50 values obtained from these studies provide insight into the potency of the compound:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | PI3Kδ | 0.47 |

| Compound A | PI3Kα | 2.30 |

| Compound B | PI3Kδ | 3.56 |

These results suggest that modifications to the core structure can enhance selectivity and potency against specific isoforms .

Case Study 1: Cancer Therapeutics

A study focusing on the design of N-(4-aminopyridin-2-yl)amide derivatives reported that certain modifications to the aminopyridine structure led to significant improvements in inhibitory activity against B-Raf(V600E), a common mutation in various cancers. The most promising derivatives exhibited IC50 values as low as 38 nM, highlighting the importance of structural variations in enhancing biological activity .

Case Study 2: Neurological Applications

Another investigation explored the potential neuroprotective effects of compounds derived from similar piperidine frameworks. These studies indicated that certain derivatives could effectively inhibit neurotoxic pathways, suggesting therapeutic applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups, such as hydroxyl and amino groups, significantly affects the biological activity of piperidine-based compounds. The positioning of these groups relative to the piperidine ring is critical for optimal interaction with target enzymes.

Scientific Research Applications

Pharmacological Potential

The compound exhibits promising pharmacological properties due to the presence of both the aminopyridine and piperidine moieties. These functionalities allow for interactions with various biological targets, making it a candidate for drug development.

- Neurotransmitter Modulation : Research indicates that 1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol may modulate neurotransmitter systems, which could lead to advancements in treating psychiatric disorders such as depression and anxiety. Its binding affinity to specific receptors and enzymes is crucial for understanding its pharmacodynamics.

- Antifibrotic Activity : Recent studies have explored its potential as an antifibrotic agent. Compounds structurally related to this compound have shown efficacy in inhibiting collagen expression, suggesting that this compound may also possess similar properties .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that can yield high purity and yield under optimized conditions. The ability to modify the amine group allows for the introduction of various functional groups, enhancing its therapeutic potential .

Polymeric Materials

The structural characteristics of this compound suggest potential applications in material science, particularly in the development of novel polymers. The aromatic pyridine ring can participate in π-stacking interactions, which are beneficial for creating materials with specific mechanical properties or functionalities.

Agrochemical Development

The compound's ability to interact with biological systems extends its potential use in agrochemicals. The amine group can be involved in various chemical reactions that may lead to the development of new pesticides or herbicides.

Case Study: Neurotransmitter Interaction

A study investigating the interaction of this compound with serotonin receptors revealed significant binding affinity, indicating its potential use as a therapeutic agent for mood disorders. This was assessed through radioligand binding assays which demonstrated a competitive inhibition profile against known serotonin receptor ligands.

Case Study: Antifibrotic Activity

In vitro assays conducted on fibroblast cell lines demonstrated that derivatives of this compound effectively reduced collagen synthesis, as measured by hydroxyproline content and Picro-Sirius red staining techniques. The results suggest that this compound could be developed into a novel antifibrotic drug .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing features:

Physicochemical and Spectroscopic Properties

- Melting Points :

- Spectroscopy :

Preparation Methods

Starting Material and Pyridine Functionalization

A key intermediate is the 5-aminopyridin-2-yl fragment. Literature describes the preparation of 5-aminopyridin-3-ol derivatives via Ullmann amination and subsequent protection/deprotection steps. For example, 5-bromo-3-benzyloxypyridine undergoes Ullmann amination to yield 3-amino-5-benzyloxypyridine, which is then acylated to protect the amine group.

Amination and Deprotection

The amination typically employs copper catalysts (e.g., CuSO4) in ammonium hydroxide solution at elevated temperatures (~180 °C) for 24 hours, followed by extraction and purification. The protected amine is later deacylated under mild conditions, such as with zirconocene chloride hydride (Schwartz reagent), to yield the free 5-aminopyridinyl compound.

Preparation of the 3-Methylpiperidin-4-ol Moiety

Methylation of Piperidine-4-carboxylic Acid

The 3-methylpiperidin-4-ol core can be constructed starting from piperidine-4-carboxylic acid (isonipecotic acid). Methylation at the 3-position is achievable via transfer hydrogenation conditions using formaldehyde as the methyl source, in the presence of a palladium catalyst (e.g., palladium on charcoal), water, and acid (e.g., formic acid), heated to 90-95 °C under ambient pressure.

Hydroxylation at the 4-Position

Hydroxylation at the 4-position is inherent to the piperidine-4-ol structure. The hydroxyl group may be introduced or preserved during the synthetic sequence depending on the starting material and reaction conditions.

Formation of Piperidine Derivatives

The methylated piperidine-4-carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid (1.5 equivalents). Further transformation to amides or other derivatives is possible by reaction with thionyl chloride and amines, enabling functional group manipulation for coupling.

Coupling of the Aminopyridine and Piperidine Units

Mannich-Type Reactions

A Mannich reaction is a common approach to link aromatic amines with secondary amines. The procedure involves paraformaldehyde, the secondary amine (piperidine derivative), and a catalytic acid (e.g., p-toluenesulfonic acid) in toluene at elevated temperatures (~95 °C) overnight. This forms an iminium intermediate that reacts with the aromatic amine (5-aminopyridin-2-yl derivative) to yield the coupled product.

Alternative Coupling Strategies

Other methods include the formation of iminium ions via dibromomethane and secondary amines, followed by addition of the aromatic molecule containing the directing group. These methods offer flexibility in coupling conditions and can be adapted to optimize yields and selectivity.

Purification and Characterization

Purification is typically achieved by silica gel chromatography using solvent systems such as chloroform/methanol or ethyl acetate/hexane mixtures. Characterization data, including ^1H NMR chemical shifts, confirm the structure and purity of intermediates and final products.

Summary Table of Key Preparation Steps

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol?

- Methodological Answer : Synthesis typically involves condensation of 5-aminopyridine derivatives with functionalized piperidine precursors. For example, similar compounds (e.g., piperidinyl-pyridinyl hybrids) are synthesized via nucleophilic substitution or reductive amination. A piperidine derivative in was prepared by reacting aminopyridinyl components with halogenated intermediates under inert conditions, suggesting analogous protocols could be adapted . Purification via column chromatography (silica gel, gradient elution) and characterization by NMR and mass spectrometry are critical steps.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Storage at 2–8°C in airtight containers under nitrogen or argon is recommended, as indicated for structurally related compounds (e.g., pyridinyl-piperidine hybrids in and ) . Desiccants like silica gel should be used to prevent hydrolysis. For lab handling, use fume hoods, nitrile gloves, and eye protection. Safety protocols in and advise immediate decontamination of spills with absorbent materials and ethanol/water mixtures .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Resolve proton environments (e.g., piperidine CH2 groups, pyridinyl NH2) and confirm stereochemistry.

- IR Spectroscopy : Identify functional groups (e.g., -OH, -NH2 stretching vibrations).

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

provides SMILES and InChi identifiers for structural analogs, which can guide spectral database comparisons .

Q. What are the solubility profiles of this compound in common laboratory solvents?

- Methodological Answer : Preliminary solubility testing in DMSO, methanol, and water (buffered at pH 7.4) is recommended. For analogs like 3-Amino-5-methoxypyridin-4-ol•2HCl ( ), solubility in polar aprotic solvents (e.g., DMF) is higher due to ionic interactions . Use sonication or gentle heating (≤40°C) to enhance dissolution.

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding affinity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., NH2 group in pyridine ring).

- Molecular Dynamics (MD) Simulations : Study interactions with biological targets (e.g., enzymes with piperidine-binding pockets). describes synthetic routes for fluorinated piperidines, which could inform target selection .

- Docking Studies : Use software like AutoDock Vina to predict binding modes with receptors (e.g., GPCRs or kinases).

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Studies : Test compound efficacy across a broad concentration range (e.g., 1 nM–100 µM).

- Assay Validation : Use positive/negative controls (e.g., kinase inhibitors for enzyme assays).

- Meta-Analysis : Cross-reference data from structurally similar compounds, such as those in , which lists fluorinated piperidines with documented bioactivity .

Q. What experimental designs are optimal for assessing environmental fate and ecotoxicity?

- Methodological Answer : Follow frameworks from , which outlines long-term environmental studies:

- Phase 1 : Measure physicochemical properties (logP, pKa) to predict environmental partitioning.

- Phase 2 : Conduct biodegradation assays (OECD 301) and toxicity tests (e.g., Daphnia magna EC50).

- Phase 3 : Model exposure pathways using GIS-based tools .

Q. How can researchers optimize synthetic yields while minimizing byproducts?

- Methodological Answer :

- Reaction Optimization : Vary catalysts (e.g., Pd/C for hydrogenation), solvents (e.g., THF vs. DCM), and temperatures.

- Byproduct Analysis : Use HPLC or UPLC ( ) to identify impurities and adjust stoichiometry .

- Green Chemistry Principles : Replace toxic reagents with alternatives (e.g., ethanol instead of benzene).

Methodological Notes

- Safety : Adopt first-aid measures from and (e.g., eye irrigation with water for 15 minutes, inhalation precautions) .

- Data Validation : Cross-check spectral data with open-access repositories (e.g., PubChem) and replicate experiments under controlled conditions.

- Ethical Compliance : Ensure all environmental and biological studies adhere to institutional review protocols (e.g., OECD guidelines referenced in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.